molecular formula C16H10FN3O2S2 B2643699 N-(4-fluoro-1,3-benzothiazol-2-yl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine CAS No. 862976-98-5

N-(4-fluoro-1,3-benzothiazol-2-yl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine

Cat. No. B2643699
CAS RN: 862976-98-5
M. Wt: 359.39
InChI Key: DXTNNZHDKLFBQB-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been extensively studied due to their wide range of biological properties, including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, and antitubercular activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and others .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can vary greatly depending on the specific substituents attached to the benzothiazole core. The structure-activity relationships of these derivatives can be studied using molecular docking techniques .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions, depending on their specific structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary greatly depending on their specific structure. For example, some benzothiazole derivatives have been found to exhibit luminescent properties .

Scientific Research Applications

Preclinical Evaluation and Mechanism of Action

A novel class of 2-(4-aminophenyl)benzothiazoles, including compounds structurally related to N-(4-fluoro-1,3-benzothiazol-2-yl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine, has demonstrated potent antitumor properties in vitro and in vivo. These compounds, upon biotransformation by cytochrome P 450 1A1, generate active metabolites critical for their anticancer activity. Isosteric modifications and amino acid conjugation strategies have been employed to overcome metabolic inactivation and improve solubility, leading to significant retardation of tumor growth in preclinical models without severe toxic side effects, suggesting potential suitability for clinical evaluation (Bradshaw et al., 2002).

Spectroscopic Characterization and Crystallography

The spectroscopic features and molecular structure of a compound closely related to the one , 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine, have been elucidated through single-crystal X-ray analysis and vibrational spectroscopy. This study provides insight into the solid-state properties and solution behavior of such fluorinated benzothiazole derivatives, contributing to a deeper understanding of their potential applications in various fields (Al-Harthy et al., 2019).

Antimicrobial and Anticancer Activity

A new series of fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, starting from 2-amino benzothiazole, exhibited promising antimicrobial and cytotoxic activity against various human cancer cell lines. This suggests a potential for developing novel therapeutic agents based on the benzothiazole scaffold for treating infections and cancer (Kumbhare et al., 2014).

Synthesis and Application in Probes and Sensors

The synthesis of fluorinated heterocycles for use in probes and sensors demonstrates the versatility of benzothiazole derivatives. Such compounds have been designed for the detection of metal cations and pH changes, showcasing their potential in developing sensitive and selective chemical sensors (Tanaka et al., 2001).

Novel Syntheses and Pharmacological Screening

Research on benzothiazole derivatives continues to yield novel compounds with potential biological activities. For instance, the synthesis of biologically active benzothiazole derivatives containing benzimidazole and imidazoline moieties has been reported, highlighting the ongoing exploration of these compounds for therapeutic applications (Chaudhary et al., 2011).

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on their specific structure and the biological target they interact with. For example, some benzothiazole derivatives have been found to have inhibitory activity against M. tuberculosis .

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can vary greatly depending on their specific structure. Some benzothiazole derivatives have been found to exhibit no neurotoxicity at high doses .

Future Directions

The future research directions for benzothiazole derivatives could include the development of new synthetic methods, the exploration of new biological activities, and the design of new benzothiazole-based drugs .

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3O2S2/c17-8-2-1-3-12-14(8)19-16(23-12)20-15-18-9-6-10-11(7-13(9)24-15)22-5-4-21-10/h1-3,6-7H,4-5H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTNNZHDKLFBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC4=NC5=C(C=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine

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